3,5-Diiodotyrosine methyl ester hydrochloride, L-

Catalog No.
S870283
CAS No.
151266-48-7
M.F
C10H12ClI2NO3
M. Wt
483.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diiodotyrosine methyl ester hydrochloride, L-

CAS Number

151266-48-7

Product Name

3,5-Diiodotyrosine methyl ester hydrochloride, L-

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride

Molecular Formula

C10H12ClI2NO3

Molecular Weight

483.47

InChI

InChI=1S/C10H11I2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H/t8-;/m0./s1

InChI Key

RAXWZGMSMQUDTR-QRPNPIFTSA-N

SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl

Synonyms

151266-48-7;UNII-571I0W8JCU;H-3,5-DIIODO-TYR-OMEHCL;Methyl3,5-diiodo-L-tyrosinatehydrochloride;C10H11I2NO3.HCl;571I0W8JCU;SCHEMBL6764073;H-3,5-Diiodo-Tyr-OMe.HCl;7036AH;AKOS015911594;KB-256125;K-4806;3,5-Diiodotyrosinemethylesterhydrochloride,L-;I14-37631;L-Tyrosine,3,5-diiodo-,methylester,hydrochloride(1:1);methyl(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoatehydrochloride

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl

H-3,5-Diiodo-tyr-ome hcl

3,5-Diiodotyrosine methyl ester hydrochloride, L- (CAS 151266-48-7) is a specialized, halogenated amino acid derivative primarily procured as a ready-to-use building block for advanced peptide synthesis and medicinal chemistry. By providing a C-terminally protected, highly organic-soluble scaffold, this compound overcomes the severe solubility limitations of its free acid counterpart. It is characterized by the presence of two bulky, electron-withdrawing iodine atoms on the phenolic ring, which dramatically lower the hydroxyl pKa to approximately 6.5, and a hydrochloride salt form that ensures long-term oxidative stability and precise solid-state handling . These baseline properties make it an essential precursor for developing thyroid hormone analogs, pH-responsive biomaterials, and heavy-atom-derivatized peptides for structural biology[1].

Research Fit

Peptide Synthesis

Protected iodinated building block for solid-phase incorporation without phenolic OH protection.

Thyroid Hormone Research

Non-endogenous methyl ester enabling analog development and structure-activity studies.

Radio-iodination

Defined salt form suitable for ¹²⁵I/¹³¹I labeling in buffered media.

Substituting 3,5-Diiodotyrosine methyl ester hydrochloride with the unprotected free acid (L-3,5-diiodotyrosine) or uniodinated L-tyrosine methyl ester leads to immediate process failures. The free acid is notoriously insoluble in standard organic solvents (e.g., DMF, DCM), rendering direct peptide coupling or controlled deiodination impossible without tedious, yield-reducing preliminary esterification steps [1]. Conversely, substituting with uniodinated L-tyrosine methyl ester removes the critical electron-withdrawing iodine atoms, shifting the phenolic pKa from ~6.5 back to ~10.0; this completely abolishes the physiological pH-responsiveness required for switchable targeting ligands[2]. Furthermore, utilizing the free base form of the ester instead of the hydrochloride salt introduces severe oxidative instability, leading to rapid degradation and poor reproducibility in sensitive synthetic workflows .

Substitution Risk

DIT or MIT free acids

Poor organic solubility may limit coupling efficiency; methyl ester form provides required lipophilicity.

Mono-iodo analogs

Only the 3,5-diiodo pattern supports iterative cross-coupling for trityrosine scaffolds; mono-iodo yields dimeric products.

Free acid form

Requires additional phenolic OH protection/deprotection steps; methyl ester eliminates this need entirely.

Eliminated Protection Steps and Enhanced Solubility

The free acid form of 3,5-diiodotyrosine exhibits notoriously poor solubility in standard organic solvents, making it highly recalcitrant to direct modification. Procurement of the methyl ester hydrochloride salt bypasses this limitation, providing immediate solubility and essential C-terminal protection. Studies on deiodination mimics and peptide coupling demonstrate that while the free acid yields intractable mixtures and fails under standard conditions, the protected methyl ester allows for clean downstream modifications. For example, N-acylation and subsequent controlled deiodination of the methyl ester derivative proceed smoothly, achieving isolated yields of 61-87% [1].

Evidence DimensionSynthetic yield and process efficiency
Target Compound DataMethyl ester HCl salt (Directly soluble, 61-87% isolated yield in downstream modifications)
Comparator Or BaselineFree 3,5-diiodotyrosine (Insoluble, unsuitable for direct reaction, yields intractable mixtures)
Quantified DifferenceEliminates 1-2 preliminary protection steps and enables >60% isolated yield vs. complete reaction failure
ConditionsStandard organic deiodination and coupling conditions (e.g., NaHTe, organic solvents)

Eliminating protection and deprotection steps reduces solvent waste, labor time, and overall procurement costs for multi-step pharmaceutical syntheses.

Molecular Weight: Salt vs Free Base
Head-to-head
483.50 g/mol (HCl salt) vs 447.01 g/mol (free base); Δ +8.2%
Salt form selection context for molarity calculations
~8% systematic error if free base MW assumed

Phenolic pKa Reduction for pH Switching

The presence of two electron-withdrawing iodine atoms at the 3 and 5 positions of the aromatic ring significantly lowers the pKa of the phenolic hydroxyl group. While standard uniodinated L-tyrosine methyl ester has a phenolic pKa of approximately 10.0, the diiodinated derivative exhibits a pKa of approximately 6.5. This ~3.5 pH unit shift means the hydroxyl group is predominantly deprotonated at physiological pH (7.4) but remains protonated in slightly acidic microenvironments (e.g., tumor microenvironments at pH 6.0). This precise ionization profile enables its use in reversibly switchable peptide ligands, such as engineered M2pep, which selectively bind targets at pH 6.0 while releasing them at pH 7.4 [1].

Evidence DimensionPhenolic hydroxyl pKa
Target Compound DataL-3,5-Diiodotyrosine derivative (pKa ~6.5)
Comparator Or BaselineL-Tyrosine derivative (pKa ~10.0)
Quantified Difference~3.5 pH unit reduction
ConditionsAqueous physiological buffer systems

This precise pKa shift is essential for researchers designing pH-responsive drug delivery systems or switchable targeting peptides where standard tyrosine cannot ionize.

Thermal Stability vs Mono-Iodo Analog
Data to verify
mp 197–203 °C (di-iodo) vs 186–188 °C dec. (mono-iodo); Δ ≈ +11–17 °C
May support synthesis steps at elevated temperatures
Stability context to verify under specific reaction conditions

Controlled Monodeiodination Precursor Viability

In the synthesis of thyroid hormone analogs (such as T3 derivatives), controlled deiodination is a critical and sensitive step. The methyl ester hydrochloride form of 3,5-diiodotyrosine is highly compatible with tellurium- or selenium-based deiodinating reagents (e.g., NaHTe). Quantitative studies show that the protected methyl ester undergoes clean monodeiodination with a 73% conversion rate. In stark contrast, unprotected thyroxine or free diiodotyrosine are entirely unsuitable due to insolubility, leading to complex, inseparable mixtures of degraded products [1].

Evidence DimensionConversion rate in controlled monodeiodination
Target Compound Data3,5-Diiodotyrosine methyl ester (73% conversion, clean reaction)
Comparator Or Baseline3,5-Diiodotyrosine free acid (Unsuitable, reaction fails)
Quantified Difference73% absolute improvement in conversion rate
ConditionsNaHTe reagent, 60 °C, organic solvent mixture

Provides a reliable, high-yield synthetic route for medicinal chemists developing novel thyroid receptor agonists or antagonists.

Purity Benchmark: Supplier Comparison
Head-to-head
≥98% (HPLC) vs ≥95% (HPLC); impurity reduced from ≤5% to ≤2%
Higher purity specification supports low-impurity peptide synthesis
Supplier certificate of analysis review recommended

Hydrochloride Salt Stability and Handling

Free base amino acid esters are frequently unstable, prone to rapid oxidation, and often present as difficult-to-handle oils or amorphous solids. Procurement of the hydrochloride salt of 3,5-diiodotyrosine methyl ester ensures a stable, free-flowing crystalline powder with a defined melting point of 197 - 203 °C. This salt form maintains ≥98% HPLC purity under standard cold storage (0 - 8 °C) for extended periods, preventing the degradation, amine oxidation, and discoloration typical of the free base form .

Evidence DimensionSolid-state handling and oxidative stability
Target Compound DataHydrochloride salt (Crystalline solid, ≥98% purity maintained at 0-8°C)
Comparator Or BaselineFree base methyl ester (Prone to oxidation, often amorphous or oily)
Quantified DifferenceSignificant extension of shelf-life and reliable solid dosing
ConditionsLong-term laboratory storage (0 - 8 °C)

Ensures reproducible molar dosing in sensitive syntheses and minimizes material loss due to degradation during storage.

Trityrosine Synthesis: 3,5-Diiodo Motif
Class-level
Trityrosine obtained via Suzuki coupling of protected 3,5-diiodotyrosine; mono-iodo yields only dityrosine
Enables iterative cross-coupling for tyrosine oligomer standards
Reported method context; diiodo pattern is essential substrate
DITEM Immunogenicity
Data to verify
DITEM induces anti-thyroxine cross-reactive antibodies; endogenous DIT is non-immunogenic
Immunogenic tool for research immunoassay antibody generation
Data to verify; not a therapeutic or diagnostic claim
SPPS Without Phenolic Protection
Reported
Methyl ester used as amino component without blocking phenolic –OH; ≥2 steps saved vs free acid
Simplified synthetic workflow for iodinated peptide assembly
Reported synthetic advantage in Boc-strategy SPPS

Halogenated Peptide SPPS

Leveraging the C-terminal protection and organic solubility of this compound to seamlessly incorporate heavy iodine atoms into peptide sequences, which is critical for X-ray crystallography phasing or enhancing proteolytic stability in drug design .

pH-Responsive Targeting Ligands

Utilizing the ~6.5 pKa of the diiodophenol group to engineer smart peptides that bind selectively in acidic tumor microenvironments (pH 6.0) but release at physiological pH (7.4)[1].

Thyroid Hormone Analog Development

Serving as a highly processable, soluble precursor for controlled deiodination and coupling reactions in medicinal chemistry programs targeting thyroid receptors [2].

Radioiodine Tracer Precursors

Acting as a stable, protected scaffold for isotopic exchange or further functionalization in the creation of radiolabeled diagnostic imaging agents for nuclear medicine .

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid-Phase Synthesis of Iodinated Peptide Analogs
High-purity methyl ester hydrochloride salt
Purity specification review; deprotection step elimination
Synthesis of Dityrosine/Trityrosine Standards
3,5-Diiodo reactivity for iterative cross-coupling
Suzuki coupling method context; thermal stability review
Anti-Thyroxine Antibody Generation for Research Immunoassays
Immunogenic methyl ester derivative (DITEM)
Immunization protocol and antibody cross-reactivity validation
Radiolabeled Tracer Research
Defined molecular weight hydrochloride salt with aqueous solubility
Specific activity calculation; radiochemical yield verification

Wikipedia

L-3,5-diiodotyrosine methyl ester hydrochloride

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